molecular formula C4Cl2N2O4S B1581617 2,5-Dichloro-3,4-dinitrothiophene CAS No. 51584-21-5

2,5-Dichloro-3,4-dinitrothiophene

Cat. No. B1581617
CAS RN: 51584-21-5
M. Wt: 243.02 g/mol
InChI Key: UNRSLHGBQKYYSF-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,4-dinitrothiophene is a chemical compound with the molecular formula C4Cl2N2O4S . It has a molecular weight of 243.03 . It is a solid substance stored under nitrogen at a temperature of 4°C .


Synthesis Analysis

The synthesis of 2,5-Dichloro-3,4-dinitrothiophene involves the interaction of indolylzinc chloride with 2,5-dichloro-3,4-dinitrothiophene . This reaction produces 2,5-bis(indol-3-yl)-3,4-dinitrothiophene .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-3,4-dinitrothiophene is represented by the InChI code 1S/C4Cl2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 . The InChI key is UNRSLHGBQKYYSF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Dichloro-3,4-dinitrothiophene has a boiling point of 378.7±37.0 C at 760 mmHg and a melting point of 85-89 C . It is a solid substance stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Synthesis of Low Band Gap Polymeric Systems

2,5-Dichloro-3,4-dinitrothiophene has been identified as an important precursor to a variety of low band gap polymeric systems . In some cases, the halogen functionalities are used simply as blocking groups in order to allow nitration in the β-positions . The halogen groups are simply eliminated during the reduction of the nitro groups to the corresponding amines .

Production of Complex Copolymeric Architectures

The halides in 2,5-Dichloro-3,4-dinitrothiophene also allow further functionalization via aryl-aryl coupling to produce more complex copolymeric architectures . This coupling chemistry could be further tuned via the use of other dihalo analogues of the compound .

Efficient Dinitration of Dihalothiophenes

New nitration protocols have enabled efficient dinitration of 2,5-dihalothiophenes with yields of approximately 80–95% . The resulting products, including 2,5-Dichloro-3,4-dinitrothiophene, all crystallize easily, allowing their characterization via X-ray crystallography .

Formation of Interesting Solid-State Assemblies

The structures of all compounds, including 2,5-Dichloro-3,4-dinitrothiophene, exhibit the formation of interesting solid-state assemblies due to halogen-bonding interactions between the halogen and nitro groups .

Stille Coupling to Make Conjugated Thiophene Oligomers

This monomer is useful in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .

Synthesis of Bromodinitro Compound

2,5-Dichloro-3,4-dinitrothiophene is used as a reactant in the synthesis of bromodinitro compound .

Production of Polymers via Stille Coupling

It is used in the production of polymers via Stille coupling .

Obtaining 3,4-Diaminothiophene

3,4-Diaminothiophene can be obtained from the reduction of 2,5-Dichloro-3,4-dinitrothiophene .

Safety And Hazards

The safety information for 2,5-Dichloro-3,4-dinitrothiophene includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the substance .

properties

IUPAC Name

2,5-dichloro-3,4-dinitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRSLHGBQKYYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325701
Record name 2,5-Dichloro-3,4-dinitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3,4-dinitrothiophene

CAS RN

51584-21-5
Record name 51584-21-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dichloro-3,4-dinitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of 2,5-Dichloro-3,4-dinitrothiophene in material science?

A1: 2,5-Dichloro-3,4-dinitrothiophene (DCDNT) serves as a valuable monomer in the synthesis of conjugated polymers through Direct Hetero Arylation Polycondensations (DHAPs). [] This palladium-catalyzed cross-coupling polymerization offers advantages over traditional methods by eliminating the need for pre-activating one of the coupling partners. This approach minimizes the production of toxic waste and side products while reducing overall costs. [] DCDNT, when reacted with 3,4-ethylenedioxythiophene (EDOT) via DHAPs, yields a donor-acceptor copolymer with a distinct orange color. [] This resulting copolymer exhibits a maximum UV-visible absorption wavelength within the range of 300-451 nm, indicating its potential for optoelectronic applications. []

A1: DHAP offers several advantages compared to traditional methods for synthesizing conjugated polymers, especially when using monomers like 2,5-Dichloro-3,4-dinitrothiophene (DCDNT):

  • Simplified Synthesis: DHAP eliminates the pre-activation step required for one of the coupling partners, simplifying the overall synthesis process. []
  • Reduced Waste: By avoiding the use of organometallic reagents, DHAP minimizes the generation of toxic waste and byproducts. []
  • Cost-Effectiveness: The streamlined synthesis and reduced waste contribute to a more cost-effective production process. []
  • Versatility: DHAP allows for the incorporation of a wide range of monomers, including DCDNT and other building blocks, enabling the synthesis of diverse conjugated polymers. []

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